molecular formula C14H13BrN6OS B2645876 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide CAS No. 2034391-43-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide

Cat. No.: B2645876
CAS No.: 2034391-43-8
M. Wt: 393.26
InChI Key: DUZLZPSOIFWVMR-UHFFFAOYSA-N
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Description

Role of Triazolopyridazine Heterocycles in Kinase Inhibition and Epigenetic Modulation

The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in kinase-targeted drug discovery due to its ability to form key hydrogen bonds and aromatic interactions within ATP-binding pockets. In the context of leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson’s disease, triazolopyridazine derivatives demonstrate nanomolar inhibitory activity against both wild-type and mutant isoforms. For example, substitutions at the 3-position of the triazolopyridazine ring modulate selectivity; 3-trifluoromethyl analogs exhibit a 40-fold preference for the G2019S LRRK2 mutant over wild-type, attributed to enhanced hydrophobic interactions with the mutated kinase’s enlarged active site.

Beyond kinase inhibition, triazolopyridazines influence epigenetic machinery by modulating Polycomb Repressive Complex 2 (PRC2). The β-propeller domain of the Embryonic Ectoderm Development (EED) subunit recognizes trimethylated lysine residues (e.g., H3K27me3) through an aromatic cage formed by Phe97, Tyr148, and Tyr365. Triazolopyridazine-based small molecules disrupt this interaction by competing for the H3K27me3-binding site, thereby reducing PRC2-mediated histone methylation. Molecular dynamics simulations reveal that the planar triazolopyridazine system mimics the π-π stacking interactions of trimethyllysine side chains, while its fused ring system provides rigidity to maintain optimal binding geometry.

Table 1: Biochemical Activity of Triazolopyridazine Derivatives

Compound LRRK2 IC₅₀ (nM) PRC2 Disruption EC₅₀ (μM) Selectivity Index (LRRK2/PRC2)
3-Methyl analog 168 >20 >119
3-Trifluoromethyl 222 6.1 36
3-Phenyl analog 196 4.0 49

Structural Significance of Pyrrolidine Linkers in Bioactive Molecule Design

Pyrrolidine’s saturated five-membered ring introduces sp³-hybridized carbons, enabling exploration of underexploited chemical space in drug design. The pseudorotation of pyrrolidine permits conformational adaptability, allowing the scaffold to adopt multiple low-energy puckered states (C₃-endo, C₄-exo) that optimize binding to diverse biological targets. In the hybrid molecule, the pyrrolidine linker connects the triazolopyridazine and bromothiophene carboxamide moieties, positioning these groups in a spatially defined orientation.

The 3-position substitution on pyrrolidine is critical for maintaining bioactivity. Comparative studies demonstrate that replacing pyrrolidine with piperidine or acyclic amines reduces potency by 17- to 50-fold in PRC2 inhibition assays, likely due to increased conformational entropy and reduced preorganization for target binding. X-ray crystallography of analogous compounds reveals that the pyrrolidine nitrogen participates in a salt bridge with Asp414 in the EED subunit, while the 3-carbon’s stereochemistry (R-configuration) positions the triazolopyridazine group into the H3K27me3-binding cleft.

Table 2: Impact of Pyrrolidine Modifications on Target Engagement

Linker Type Binding Affinity (Kd, nM) Conformational Entropy (ΔS, J/mol·K) Bioactivity Retention (%)
Pyrrolidine (3R) 4.2 38.7 100
Piperidine 71.5 52.3 28
Acyclic amine >500 65.1 <10

Bromothiophene Carboxamide Moieties as Pharmacophoric Elements in Targeted Therapies

The 4-bromothiophene-2-carboxamide group serves dual roles as a hydrogen bond acceptor and a steric bulk modulator. The carboxamide’s carbonyl oxygen forms a critical hydrogen bond with backbone amides in kinase hinge regions (e.g., Glu1948 in LRRK2), while the thiophene sulfur engages in charge-transfer interactions with aromatic residues. Bromine’s electron-withdrawing effect stabilizes the carboxamide’s resonance structure, enhancing its hydrogen-bonding capacity.

Structure-activity relationship (SAR) studies on thiophene analogs reveal that bromine substitution at the 4-position improves target selectivity over chlorine or methyl derivatives. In LRRK2 inhibition assays, the 4-bromo analog exhibits a 3.2-fold selectivity ratio for G2019S mutant versus wild-type kinase compared to 1.8-fold for the 4-chloro counterpart. Molecular docking suggests that the bromine atom’s van der Waals radius (1.85 Å) optimally fills a hydrophobic subpocket adjacent to the ATP-binding site, reducing off-target interactions.

Table 3: Electronic and Steric Effects of Thiophene Substituents

Substituent Hammett σₚ Constant Van der Waals Radius (Å) LRRK2 IC₅₀ (nM)
-Br +0.26 1.85 222
-Cl +0.23 1.80 287
-CH₃ -0.17 2.00 412

Properties

IUPAC Name

4-bromo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6OS/c15-9-5-11(23-7-9)14(22)17-10-3-4-20(6-10)13-2-1-12-18-16-8-21(12)19-13/h1-2,5,7-8,10H,3-4,6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLZPSOIFWVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CS2)Br)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrN5OC_{18}H_{18}BrN_5O with a molecular weight of approximately 396.27 g/mol. The compound features a triazolo-pyridazine moiety linked to a pyrrolidine and a bromothiophene carboxamide group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit potent inhibition against various enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are crucial in neurodegenerative disorders .
  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. For instance, studies have reported that triazole derivatives can induce apoptosis in cancer cells through caspase-dependent pathways .
  • Antimicrobial Effects : There is evidence suggesting that triazolo derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Antitumor Activity

A study focused on the synthesis and evaluation of triazolo derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 1.1 to 18.8 µM, indicating a strong potential for these compounds as anticancer agents .

Enzyme Inhibition Studies

In vitro studies have shown that this compound inhibits MAO-B with an IC50 value comparable to known inhibitors. This suggests its potential utility in treating neurodegenerative diseases like Parkinson's .

Comparative Biological Activity Table

Activity TypeCompoundIC50 ValueReference
MAO-B InhibitionTriazolo Derivative0.212 µM
CytotoxicityTriazolo Derivative1.1 - 18.8 µM
AntimicrobialTriazolo DerivativeVaries

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide exhibit various biological activities:

Activity Type Description
AnticancerIn vitro studies suggest potential efficacy against certain cancer cell lines.
AntimicrobialExhibits activity against various bacterial strains, indicating potential use as an antibiotic.
NeuroprotectiveSome derivatives show promise in protecting neuronal cells from damage.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of compounds related to this compound:

Anticancer Studies

A study published in Journal of Medicinal Chemistry highlights the anticancer properties of similar thiophene derivatives. The research demonstrated that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Efficacy

Research published in Antibiotics journal evaluated the antimicrobial activity of thiophene-based compounds against resistant bacterial strains. Results indicated that these compounds could serve as lead structures for developing new antibiotics .

Neuroprotective Effects

In a study focusing on neurodegenerative diseases, derivatives containing the triazolo-pyridazine structure were shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Triazolo-Pyridazine vs. Triazolo-Thiadiazole

The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from analogs like 929837-25-2 and 955314-84-8, which feature triazolo-thiadiazole systems. The pyridazine ring’s nitrogen-rich structure may enhance hydrogen bonding with biological targets compared to sulfur-containing thiadiazoles, though the latter often exhibit stronger electron-withdrawing effects .

Role of Halogenation

The 4-bromothiophene group in the target compound parallels the bromopyridinyl substituent in 929837-25-2 . Bromine’s electronegativity likely improves target binding, as seen in halogenated analogs with enhanced inhibitory potency. However, methyl or trifluoromethyl groups (e.g., 832674-31-4) may offer different steric or metabolic profiles .

Pyrrolidine vs. Aromatic Substituents

The pyrrolidin-3-yl group in the target compound contrasts with the aromatic substituents in ’s benzamide derivatives. Pyrrolidine’s aliphatic nature could improve solubility and reduce cytotoxicity compared to rigid aromatic systems .

Carboxamide Linkers

The 4-bromothiophene-2-carboxamide moiety shares functional similarities with the benzamide and acetamide groups in analogs. Carboxamide linkages are critical for maintaining planar conformations, facilitating interactions with enzymatic active sites .

Research Findings and Implications

  • Antimicrobial Potential: Triazolo-pyridazine derivatives, such as those in , exhibit moderate antimicrobial activity, suggesting the target compound may share this trait .
  • The bromothiophene group could mimic ATP-binding motifs, a hypothesis supported by halogenated analogs .
  • Metabolic Stability : The pyrrolidine moiety may enhance metabolic stability compared to compounds with methoxy or ethoxy groups (e.g., 955314-84-8), which are prone to oxidative degradation .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., triazole ring protons at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .

How can researchers optimize synthetic routes to address low yields in the final amidation step?

Advanced
Low yields in amidation often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Coupling Agents : Switch from EDCI/HOBt to T3P® or PyBOP for better activation .
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) to drive reaction completion .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves purity .

What structural analogs of this compound exhibit comparable or enhanced biological activity?

Q. Advanced

Analog Structural Modifications Biological Activity Reference
N-(4-methoxyphenyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidineMethoxy-phenyl groupAnticancer (IC₅₀ = 1.2 µM vs. HeLa)
7-Phenyl-triazolo[4,3-a]pyridin-3(2H)-oneTriazole-pyridine corep38 MAPK inhibition (Ki = 0.8 nM)
6-Substituted morpholine derivativesMorpholine substituentTAK1 kinase inhibition (IC₅₀ = 5 nM)

What preliminary biological activities have been reported for this compound?

Q. Basic

  • Kinase Inhibition : Potent activity against ABL1 and FLT3 kinases (IC₅₀ < 10 nM) due to triazolopyridazine-protein interactions .
  • Antiproliferative Effects : IC₅₀ values of 0.5–2 µM in leukemia (K562) and solid tumor (A549) cell lines .
  • Apoptosis Induction : Caspase-3/7 activation observed in dose-dependent assays .

How can contradictory biological data across studies (e.g., IC₅₀ variability) be resolved?

Q. Advanced

  • Assay Standardization : Use uniform cell lines (e.g., ATCC-validated) and protocols (e.g., MTT vs. CellTiter-Glo®) .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify nonspecific binding .
  • Metabolic Stability Tests : Assess compound degradation in cell culture media (e.g., LC-MS monitoring) .

What computational methods predict target interactions for this compound?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Utilize datasets from PubChem BioAssay to correlate substituents with activity .

How should researchers design experiments to assess kinase inhibition mechanisms?

Q. Advanced

  • Enzyme Assays : Use recombinant kinases (e.g., FLT3) with ATPγS and measure ADP-Glo™ luminescence .
  • Cellular Phosphorylation Profiling : Western blotting for phosphorylated targets (e.g., STAT5, ERK1/2) .
  • Resistance Mutagenesis : Introduce gatekeeper mutations (e.g., T674I in FLT3) to confirm binding specificity .

What stability data are available under varying pH and temperature conditions?

Q. Basic

  • pH Stability : Stable in PBS (pH 7.4) for 24h; degrades at pH < 3 (t₁/₂ = 2h) .
  • Thermal Stability : Decomposition onset at 150°C (DSC analysis) .
  • Light Sensitivity : Protect from UV exposure to prevent bromothiophene photodegradation .

How can structure-activity relationship (SAR) studies identify critical functional groups?

Q. Advanced

  • Fragment Replacement : Substitute bromothiophene with chlorophenyl or furan to test activity retention .
  • Alanine Scanning : Modify pyrrolidine substituents (e.g., methyl vs. cyclopropyl) to assess steric effects .
  • Proteolysis Studies : Limited trypsin digestion to identify binding regions in target kinases .

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